(2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-phenylprop-2-enamide
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Overview
Description
Reactants: 4-oxo-4H-chromen-2-one, tert-butylbenzene
Conditions: Friedel-Crafts alkylation, aluminum chloride catalyst
Product: 2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl intermediate
Step 3: Formation of Phenylprop-2-enamide Moiety
Reactants: 2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl intermediate, cinnamoyl chloride
Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane)
Product: (2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-phenylprop-2-enamide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-phenylprop-2-enamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenone core, which can be achieved through the condensation of salicylaldehyde with an appropriate ketone under acidic conditions. The resulting chromenone intermediate is then subjected to further functionalization to introduce the tert-butylphenyl and phenylprop-2-enamide groups.
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Step 1: Synthesis of Chromenone Core
Reactants: Salicylaldehyde, acetophenone
Conditions: Acidic catalyst (e.g., sulfuric acid), reflux
Product: 4-oxo-4H-chromen-2-one
Chemical Reactions Analysis
Types of Reactions
Oxidation: The chromenone core can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The carbonyl group in the chromenone core can be reduced to form hydroxy derivatives.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Quinone derivatives
Reduction: Hydroxy derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-phenylprop-2-enamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in various assays for its potential anti-inflammatory, antioxidant, and anticancer activities. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. The chromenone core is known for its pharmacological properties, and modifications to this structure can lead to the development of new drugs for treating diseases such as cancer, cardiovascular disorders, and neurodegenerative conditions.
Industry
Industrially, this compound can be used in the development of specialty chemicals, dyes, and pigments. Its stability and reactivity make it suitable for various industrial applications, including the production of high-performance materials.
Mechanism of Action
The mechanism of action of (2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation. The phenylprop-2-enamide moiety can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]-3-phenylprop-2-enamide
- (2E)-N-[2-(4-ethylphenyl)-4-oxo-4H-chromen-6-yl]-3-phenylprop-2-enamide
- (2E)-N-[2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl]-3-phenylprop-2-enamide
Uniqueness
Compared to these similar compounds, (2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-phenylprop-2-enamide is unique due to the presence of the tert-butyl group. This bulky substituent can influence the compound’s steric properties, affecting its reactivity and interactions with biological targets. The tert-butyl group can also enhance the compound’s stability and lipophilicity, making it more suitable for certain applications.
Properties
Molecular Formula |
C28H25NO3 |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
(E)-N-[2-(4-tert-butylphenyl)-4-oxochromen-6-yl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C28H25NO3/c1-28(2,3)21-12-10-20(11-13-21)26-18-24(30)23-17-22(14-15-25(23)32-26)29-27(31)16-9-19-7-5-4-6-8-19/h4-18H,1-3H3,(H,29,31)/b16-9+ |
InChI Key |
OIJMZJATMFPWBN-CXUHLZMHSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
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